1-Benzyl-4-phenyl-1,4-dihydroquinoxaline-2,3-dione
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Overview
Description
1-Benzyl-4-phenyl-1,4-dihydroquinoxaline-2,3-dione is an organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 1-Benzyl-4-phenyl-1,4-dihydroquinoxaline-2,3-dione can be achieved through several methods. One efficient method involves a one-pot reaction at room temperature using substituted o-phenylene diamine and oxalic acid under solvent-free conditions . This method is notable for its simplicity and high atom economy. Industrial production methods often focus on optimizing reaction conditions to maximize yield and minimize costs, often employing green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
1-Benzyl-4-phenyl-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used. For example, free radical bromination at the benzylic position can yield brominated derivatives .
Scientific Research Applications
1-Benzyl-4-phenyl-1,4-dihydroquinoxaline-2,3-dione has numerous applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, quinoxaline derivatives are studied for their potential as antimicrobial, antiviral, and anticancer agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 1-Benzyl-4-phenyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. Quinoxaline derivatives are known to act as antagonists of the AMPA, kainate, and NMDA receptors of the ionotropic glutamate receptor family . These interactions can modulate neurotransmission and have implications for treating neurological disorders .
Comparison with Similar Compounds
1-Benzyl-4-phenyl-1,4-dihydroquinoxaline-2,3-dione can be compared with other quinoxaline derivatives, such as 1,4-dihydroquinoxaline-2,3-dione and 3-methyl-1-(7-(morpholinosulfonyl)-1H-[1,3,4]thiadiazino[5,6-b]quinoxaline . While these compounds share a similar core structure, their substituents and functional groups confer unique properties and biological activities. The presence of benzyl and phenyl groups in this compound distinguishes it from other derivatives, potentially enhancing its interactions with specific molecular targets .
Properties
CAS No. |
65647-95-2 |
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Molecular Formula |
C21H16N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-benzyl-4-phenylquinoxaline-2,3-dione |
InChI |
InChI=1S/C21H16N2O2/c24-20-21(25)23(17-11-5-2-6-12-17)19-14-8-7-13-18(19)22(20)15-16-9-3-1-4-10-16/h1-14H,15H2 |
InChI Key |
FTKKPWFEEMYASE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C(=O)C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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